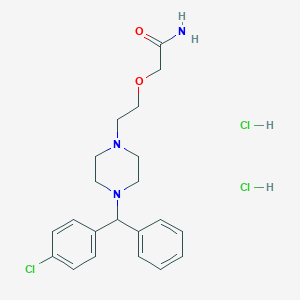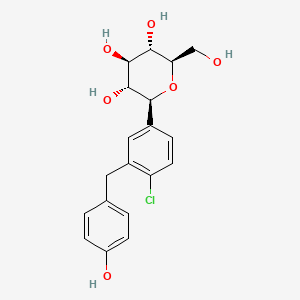
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-去乙基达格列净是达格列净的代谢产物,达格列净是一种钠-葡萄糖协同转运蛋白 2 抑制剂。 该化合物在治疗 2 型糖尿病方面意义重大,因为它能够抑制肾脏对葡萄糖的重吸收,从而降低血糖水平 .
作用机制
O-去乙基达格列净的作用机制涉及抑制近端肾小管中的钠-葡萄糖协同转运蛋白 2。这种抑制减少了从肾小管腔中重吸收过滤的葡萄糖,导致尿液中葡萄糖排泄增加,从而降低血糖水平。 涉及的分子靶点和途径包括钠-葡萄糖协同转运蛋白 2 蛋白和调节葡萄糖稳态的相关信号通路 .
准备方法
O-去乙基达格列净的合成涉及达格列净的对映选择性去乙基化。 此过程可以通过多种合成路线实现,包括使用特定试剂和条件以确保选择性去除乙基,同时保持其余分子结构的完整性 . 工业生产方法通常涉及优化反应条件以最大限度地提高产量和纯度,利用色谱等先进技术进行纯化 .
化学反应分析
O-去乙基达格列净经历多种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 从这些反应中形成的主要产物取决于所用条件和试剂,但通常涉及对分子中羟基和苯基的修饰 .
科学研究应用
O-去乙基达格列净具有广泛的科学研究应用。在化学方面,它被用作研究达格列净及其类似物的代谢的参考化合物。在生物学和医学领域,它被用于药代动力学和药效学研究,以了解其对葡萄糖代谢的影响及其潜在的治疗益处。 此外,它在制药行业中应用于开发针对葡萄糖转运机制的新药 .
相似化合物的比较
O-去乙基达格列净类似于其他钠-葡萄糖协同转运蛋白 2 抑制剂,例如卡格列净、恩格列净和伊格列净。 它在其特定的代谢特征和它影响的特定途径方面是独特的。 例如,与恩格列净相比,O-去乙基达格列净具有不同的药代动力学特征,并且可能表现出不同的治疗效果和安全性特征 . 其他类似化合物包括苄基羟基达格列净和氧代达格列净,它们也是达格列净的代谢产物 .
属性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO6/c20-14-6-3-11(8-12(14)7-10-1-4-13(22)5-2-10)19-18(25)17(24)16(23)15(9-21)26-19/h1-6,8,15-19,21-25H,7,9H2/t15-,16-,17+,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQAIMBPQWETBE-FQBWVUSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864070-37-1 |
Source


|
| Record name | Dapagliflozin metabolite M8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-511926 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K1K06ADY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How was (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol identified as a degradation product of empagliflozin?
A1: Researchers subjected empagliflozin to various stress conditions, including acid hydrolysis, as outlined by the International Conference on Harmonization (ICH) guidelines Q1 (R2) []. The resulting degradation products were then analyzed using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Liquid Chromatography-Electrospray Ionization Quadrupole Time of Flight Mass Spectrometer (LC-ESI-QTOF-MS) []. This analysis revealed the presence of this compound, designated as DP2, and allowed researchers to propose its structure based on accurate mass and MS/MS fragmentation patterns [].
Q2: What is the significance of understanding the degradation products of empagliflozin?
A2: Identifying and characterizing degradation products like this compound is crucial for several reasons. First, it helps ensure the quality and safety of empagliflozin drug products. By understanding the degradation pathways and products, manufacturers can optimize manufacturing processes and storage conditions to minimize degradation and maintain drug efficacy []. Second, it provides valuable information for developing sensitive and specific analytical methods for quality control purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
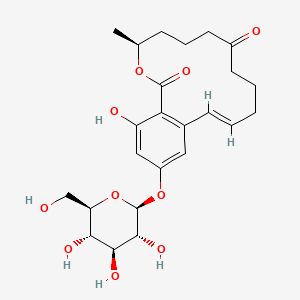
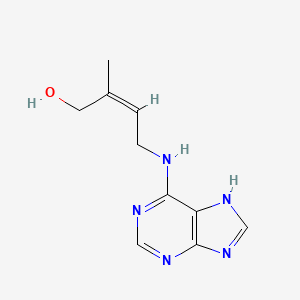
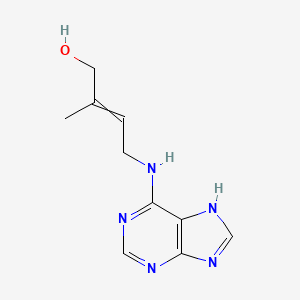
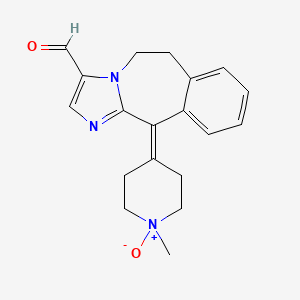
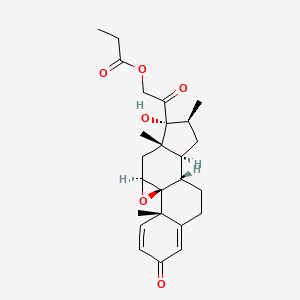
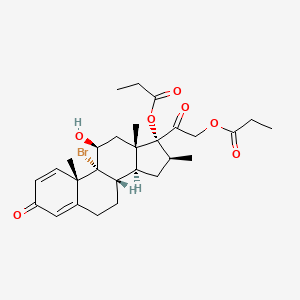

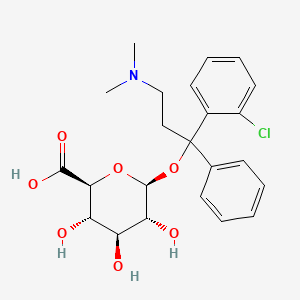
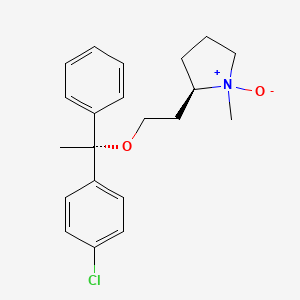
![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)
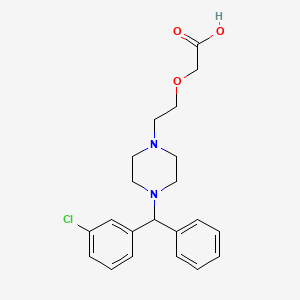
![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)

